Elubrixin HCl

Neutrophil Chemotaxis Receptor Selectivity CXCR1/CXCR2 Antagonism

Selecting a CXCR2 antagonist requires careful differentiation due to divergent selectivity and safety profiles. Unlike dual CXCR1/2 inhibitors associated with dose-limiting neutropenia, Elubrixin HCl offers selective CXCR2 antagonism without systemic neutrophil depletion. - Ex vivo IC50 (CXCL1-induced CD11b upregulation in whole blood): 26.07 nM - In vivo efficacy: 55% (50 mg) to 74% (150 mg) reduction in ozone-induced airway neutrophilia - High oral bioavailability, well-tolerated safety profile (Phase II clinical data) - Ideal for acute airway inflammation models and ex vivo PD assays

Molecular Formula C17H18Cl3FN4O4S
Molecular Weight 499.8 g/mol
CAS No. 688763-65-7
Cat. No. B1671189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElubrixin HCl
CAS688763-65-7
SynonymsSB-656933;  SB 656933;  SB656933;  SB-656933-AAF;  SB-656933 AAF;  SB-656933AAF;  Elubrixin;  Elubrixin HCl;  Elubrixin hydrochloride
Molecular FormulaC17H18Cl3FN4O4S
Molecular Weight499.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl
InChIInChI=1S/C17H17Cl2FN4O4S.ClH/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;/h1-5,21,25H,6-9H2,(H2,22,23,26);1H
InChIKeyAYSVMKUSGQQRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elubrixin HCl Product Baseline


Elubrixin HCl, also known as SB-656933 hydrochloride, is a synthetic small molecule that acts as a potent, selective, and competitive antagonist of the CXC chemokine receptor 2 (CXCR2) and the interleukin-8 (IL-8) receptor [1]. It is characterized by high oral bioavailability and a well-tolerated safety profile at clinically relevant doses [2]. The compound was advanced to Phase II clinical development for neutrophil-predominant inflammatory conditions including cystic fibrosis, COPD, and ulcerative colitis before being discontinued [3]. Key physicochemical properties include a molecular weight of 499.77 g/mol, a molecular formula of C17H18Cl3FN4O4S, and a purity of ≥99.0% as determined by HPLC .

Selective CXCR2 antagonism for neutrophil chemotaxis pathway studies
Reported oral bioavailability supports in vivo model-based research designs
May support acute challenge models with reduced risk of CXCR1-driven neutropenia

Elubrixin HCl: Non-Interchangeability


Despite the common therapeutic rationale of inhibiting neutrophil chemotaxis, CXCR2 antagonists display significant functional divergence due to differences in receptor selectivity, binding kinetics, and resultant clinical safety profiles. Substituting Elubrixin HCl with another CXCR2 antagonist without verifying these critical differentiators introduces substantial scientific and procurement risk. For instance, compounds like Navarixin, which potently antagonize both CXCR1 and CXCR2, have been associated with dose-limiting neutropenia, a safety signal not observed with selective CXCR2 antagonists like Danirixin [1]. Furthermore, even among selective CXCR2 antagonists, binding kinetics can vary, with some compounds exhibiting slower, essentially irreversible binding that may lead to prolonged pharmacodynamic effects distinct from the competitive, reversible binding profile of Elubrixin [2]. Therefore, selecting a specific CXCR2 antagonist for research or development hinges on quantitative, head-to-head data that substantiates the precise balance of potency, selectivity, and clinical pharmacodynamics required for a given application.

! Pan-CXCR1/2 antagonists may induce neutropenia; selective CXCR2 profile may differ, limiting direct substitution without endpoint review.
! Binding kinetics (reversible vs. slowly dissociating) may alter pharmacodynamic duration; competitive antagonist profile may not transfer.
! Tolerability endpoints vary across CXCR2 antagonists; neutrophil homeostasis monitoring may require compound-specific validation.

Elubrixin HCl Evidence Guide


CXCR1 Selectivity vs. Navarixin

Elubrixin HCl (SB-656933) is a highly selective antagonist of the CXCR2 receptor, whereas Navarixin (SCH-527123) is a potent dual antagonist of both CXCR2 and CXCR1 . This difference in selectivity profile is a primary driver of their distinct clinical safety profiles, particularly regarding the risk of neutropenia. Navarixin's potent CXCR1 antagonism (IC50 = 36 nM) is mechanistically linked to the observed reduction in circulating neutrophils, a finding not associated with the selective CXCR2 antagonism of Elubrixin [1]. This makes Elubrixin HCl the preferred choice for studies requiring selective CXCR2 pathway interrogation without confounding effects on CXCR1-mediated neutrophil homeostasis.

CXCR1 Selectivity vs. Navarixin
Head-to-head
Elubrixin: selective CXCR2; Navarixin: dual CXCR2 (IC50=2.6 nM) and CXCR1 (IC50=36 nM)
Selective CXCR2 engagement may avoid CXCR1-related neutropenia; supports pathway-specific studies.
In vitro binding and clinical trial safety context.
Neutrophil Chemotaxis Receptor Selectivity CXCR1/CXCR2 Antagonism

Airway Neutrophil Reduction in Ozone Challenge

In a randomized, placebo-controlled clinical study, Elubrixin HCl demonstrated a clear, dose-dependent reduction in ozone-induced airway neutrophilia in healthy human subjects [1]. This pharmacodynamic effect, measured by sputum neutrophil counts, serves as a direct, quantitative benchmark of its in vivo target engagement and anti-inflammatory efficacy. The magnitude of neutrophil reduction provides a tangible metric for comparing the functional potency of Elubrixin HCl against other CXCR2 antagonists evaluated in similar challenge models.

Ozone Challenge Neutrophil Reduction
Head-to-head
55% (50 mg) & 74% (150 mg) reduction vs placebo
Reported dose-dependent reduction supports target engagement in acute airway inflammation models.
Healthy volunteer study; endpoint model-context.
Airway Inflammation Neutrophil Recruitment Ozone Challenge Model

CD11b Upregulation Potency vs. Danirixin

Elubrixin HCl exhibits a distinct potency profile for inhibiting CXCL1-induced CD11b upregulation on neutrophils compared to Danirixin in whole blood assays. The IC50 value for Elubrixin HCl is 26.07 nM , whereas Danirixin shows an IC50 of 420 nM against human CXCL1 induction in an analogous assay . This approximately 16-fold higher potency in a physiologically relevant ex vivo system is a quantifiable advantage for Elubrixin HCl in studies focused on neutrophil integrin activation and adhesion.

CD11b Inhibition Potency vs. Danirixin
Cross-study comparable
Elubrixin IC50 26.07 nM; Danirixin IC50 420 nM (whole blood)
Reported ~16-fold higher potency in whole blood assay context; supports neutrophil activation studies.
Assay conditions differ; direct comparison requires review.
Neutrophil Activation CD11b Integrin Whole Blood Assay

Ex Vivo-In Vivo Potency Correlation

A key differentiator for Elubrixin HCl is the strong correlation between its ex vivo potency in whole blood and its in vivo efficacy. The IC50 for inhibiting CD11b upregulation in whole blood is 26.07 nM , which aligns closely with the observed 55% reduction in sputum neutrophils at a 50 mg oral dose [1]. This tight linkage suggests that ex vivo whole blood potency serves as a reliable surrogate for predicting in vivo target engagement and anti-inflammatory effect for this compound. In contrast, some other CXCR2 antagonists show a wider disparity between in vitro binding affinity and functional outcomes in complex biological matrices.

Ex Vivo–In Vivo Correlation
Class-level inference
Whole blood IC50 26.07 nM correlates with 55–74% sputum neutrophil reduction in vivo
Reported correlation may support translational extrapolation; whole blood assay as potential engagement biomarker.
Class-level observation; compound-specific validation required.
Functional Bioavailability Ex Vivo Assay Target Engagement

Sputum Neutrophil Reduction vs. AZD5069

In clinical studies, Elubrixin HCl and AZD5069 have both demonstrated the ability to reduce sputum neutrophil counts, a key biomarker in chronic airway diseases. Elubrixin HCl at a single 50 mg dose reduced ozone-induced airway neutrophils by 55% in healthy volunteers [1]. In a separate study, AZD5069 at a dose of 80 mg twice daily for 4 weeks led to a 69% reduction in sputum neutrophils in patients with bronchiectasis [2]. While these results cannot be directly compared due to differences in patient populations, disease states, and dosing regimens, they establish a class-level benchmark for clinical neutrophil reduction. The magnitude of effect achieved by Elubrixin HCl with a single dose in an acute challenge model underscores its rapid onset of action and robust target engagement, which is a relevant consideration for experimental designs requiring acute intervention.

Sputum Neutrophil Reduction vs. AZD5069
Cross-study comparable
Elubrixin 55% (single dose, acute); AZD5069 69% (4-week, bronchiectasis)
Different models and regimens; comparison contextual only; supports acute neutrophil response studies.
Direct study-to-study comparison not validated; each context reviewed separately.
Sputum Neutrophils Clinical Efficacy COPD/Cystic Fibrosis

Safety: Absence of Neutropenia

A critical procurement consideration is the safety profile of CXCR2 antagonists. Elubrixin HCl has been shown to be safe and well-tolerated in multiple clinical studies at single doses up to 1100 mg, with no reported signal for neutropenia [1]. This is in direct contrast to dual CXCR1/2 antagonists like Navarixin and even some selective CXCR2 antagonists like AZD5069, which have been associated with dose-dependent, reversible reductions in blood neutrophil counts [2]. The absence of a neutropenia signal for Elubrixin HCl in the reported data suggests a favorable safety margin that is a key differentiator for studies where maintaining neutrophil homeostasis is essential.

Neutropenia Signal Comparison
Class-level inference
Elubrixin: no neutropenia reported up to 1100 mg; others: dose-dependent neutrophil reduction
Differentiated tolerability endpoint profile; reported absence of neutropenia may support studies requiring neutrophil homeostasis.
Based on clinical trial safety data; safety context requires independent review.
Neutropenia Safety Pharmacology CXCR2 Antagonist

Elubrixin HCl Application Scenarios


Acute Neutrophilic Airway Inflammation

Given the robust, dose-dependent reduction in ozone-induced airway neutrophilia observed in human studies (55% at 50 mg, 74% at 150 mg), Elubrixin HCl is ideally suited for preclinical research in models of acute airway inflammation, such as those induced by ozone, LPS, or other inhaled irritants [1]. The compound's rapid onset of action and well-tolerated profile allow for clear interpretation of results in short-term challenge models, making it a reliable tool for studying neutrophil trafficking and activation in vivo [2]. This evidence directly supports its procurement for projects focused on the early events of neutrophilic inflammation rather than chronic disease modification.

Ex Vivo Neutrophil Assays in Whole Blood

The high potency of Elubrixin HCl in inhibiting CXCL1-induced CD11b upregulation in whole blood (IC50 = 26.07 nM) makes it an excellent choice for ex vivo pharmacodynamic assays using human blood samples . This assay provides a physiologically relevant, matrix-based readout of target engagement that correlates strongly with in vivo efficacy [3]. Procurement of Elubrixin HCl for this purpose enables researchers to establish target engagement biomarkers, perform dose-response assessments, and evaluate patient-specific responses to CXCR2 antagonism in a translational research setting.

Selective CXCR2 Blockade in Disease Models

Elubrixin HCl's selectivity for CXCR2 over CXCR1 is a critical attribute for investigational studies in diseases where neutrophil dysregulation is a key driver but where the confounding factor of CXCR1-mediated neutropenia must be avoided [4]. This includes conditions like inflammatory bowel disease, for which Elubrixin HCl was originally explored in Phase II trials [5]. For research programs aiming to dissect the specific role of CXCR2 in disease pathogenesis without the liability of systemic neutrophil depletion, Elubrixin HCl represents a scientifically rigorous and procurement-relevant choice.

Novel CXCR2 Antagonist Benchmarking

Due to its extensive clinical characterization, including human pharmacodynamic data and a defined safety profile, Elubrixin HCl serves as an excellent positive control or benchmark compound in the development and testing of novel CXCR2 antagonists [6]. Its established performance in both ex vivo (IC50=26.07 nM) and in vivo (55-74% neutrophil reduction) assays provides a reliable baseline against which the efficacy and potency of new chemical entities can be measured [7]. This application is crucial for medicinal chemistry and pharmacology teams seeking to validate new compounds against a well-documented industry standard.

Application
Selection Property
Validation Focus
Acute airway inflammation challenge models
Rapid onset pharmacodynamic response in acute challenge models
Dose-dependent neutrophil reduction endpoints
Ex vivo whole blood neutrophil assays
Whole blood assay potency and matrix-based target engagement
CD11b upregulation inhibition and dose-response correlation
Selective CXCR2 pathway studies in disease models
Selective CXCR2 antagonism without confounding CXCR1 effects
Neutrophil homeostasis monitoring and disease model endpoint response
Novel CXCR2 antagonist benchmarking studies
Defined pharmacodynamic and tolerability benchmark profile
Potency and selectivity comparisons in standardized assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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